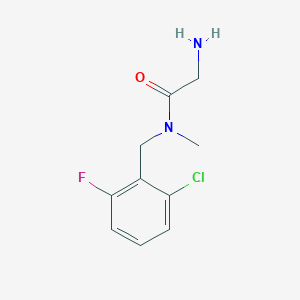

2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-methyl-acetamide

Descripción

2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-methyl-acetamide is a substituted acetamide derivative characterized by a benzyl ring with chloro and fluoro substituents at the 2- and 6-positions, respectively. The acetamide moiety features a methyl group and an amino group attached to the nitrogen atom.

Propiedades

IUPAC Name |

2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClFN2O/c1-14(10(15)5-13)6-7-8(11)3-2-4-9(7)12/h2-4H,5-6,13H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBJAQAATIAVBBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=C(C=CC=C1Cl)F)C(=O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-methyl-acetamide is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. This compound features a unique molecular structure with both chloro and fluoro substituents on a benzyl group, which may enhance its pharmacological properties. The molecular formula is CHClFNO, and it has a molar mass of approximately 230.67 g/mol .

The biological activity of 2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-methyl-acetamide is primarily attributed to its ability to interact with specific enzymes and receptors within various biological pathways. Preliminary studies suggest that it may function as an inhibitor in enzymatic pathways related to cancer and infectious diseases. The presence of halogen atoms (chlorine and fluorine) typically increases lipophilicity, potentially enhancing the compound's interaction with biological targets .

Biological Activities

Research indicates that 2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-methyl-acetamide exhibits significant biological activities, including:

- Antibacterial Activity : Similar compounds have shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's structure suggests potential efficacy in inhibiting bacterial growth, which can be assessed through methods such as the agar well diffusion assay .

- Anticancer Potential : The compound has been studied for its potential role in cancer treatment, with preliminary findings indicating interactions with cancer-related pathways. Specific mechanisms remain to be elucidated through further research .

Case Studies

- Antibacterial Efficacy : In a comparative study of acetamide derivatives, compounds similar to 2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-methyl-acetamide exhibited minimum inhibitory concentrations (MIC) comparable to standard antibacterial agents like levofloxacin. For instance, derivatives showed lower MIC values against E. coli, S. aureus, and S. typhi, indicating their potential as effective antibacterial agents .

- Antibiofilm Activity : Further investigations revealed that certain derivatives demonstrated significant antibiofilm activity, outperforming standard controls in inhibiting biofilm formation by pathogens such as Staphylococcus aureus and Klebsiella pneumoniae. The percent inhibition at higher concentrations (100 μg/100 μL) was notably high, suggesting robust bioactive properties .

Comparative Analysis

To better understand the uniqueness of 2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-methyl-acetamide, a comparison with related compounds is useful:

| Compound Name | Molecular Formula | Molar Mass (g/mol) | Key Features |

|---|---|---|---|

| 2-Amino-N-(2-chlorobenzyl)-N-methyl-acetamide | CHClNO | 212.67 | Lacks fluorine substituent |

| N-(2-chloro-6-fluorobenzyl)acetamide | CHClFNO | 213.65 | Does not contain amino group |

| 4-Oxo-thiazolidine derivatives | Varies | Varies | Exhibits antimicrobial activity; structurally diverse |

The combination of both chloro and fluoro groups along with an amino functionality in 2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-methyl-acetamide enhances its binding properties and biological activity compared to similar compounds .

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-amino-N-(2-chloro-6-fluoro-benzyl)-N-methyl-acetamide exhibit antimicrobial properties by selectively inhibiting bacterial aminoacyl-tRNA synthetases (aaRS). This inhibition can disrupt protein synthesis in bacteria, making it a potential candidate for developing new antibiotics .

Adenosine Receptor Modulation

The compound has been investigated for its effects on adenosine receptors, particularly the A receptor subtype. Research shows that modifications in the chemical structure can enhance selectivity and efficacy at these receptors, which are implicated in various physiological processes including inflammation and cancer .

Cystic Fibrosis Treatment

In the context of cystic fibrosis, small molecules that modulate the cystic fibrosis transmembrane conductance regulator (CFTR) have been explored. Although not directly tested, compounds with similar structures could potentially act as CFTR potentiators or correctors, aiding in the treatment of this genetic disorder .

Case Study 1: Antimicrobial Inhibition

A study demonstrated that derivatives of N-substituted acetamides showed significant inhibitory activity against multiple bacterial strains. The structure-activity relationship (SAR) analysis revealed that introducing halogen substituents, such as chlorine and fluorine, enhanced antimicrobial potency. This suggests that 2-amino-N-(2-chloro-6-fluoro-benzyl)-N-methyl-acetamide could be a valuable scaffold for developing new antibacterial agents.

Case Study 2: Adenosine Receptor Agonism

In another investigation focused on adenosine derivatives, researchers synthesized various N-substituted compounds and evaluated their binding affinity to human A receptors. The results indicated that certain structural modifications led to increased potency and selectivity. The findings emphasize the potential of 2-amino-N-(2-chloro-6-fluoro-benzyl)-N-methyl-acetamide as a lead compound for further development in receptor-targeted therapies .

Data Table: Summary of Applications

| Application Area | Description | Potential Impact |

|---|---|---|

| Antimicrobial Activity | Inhibition of bacterial aaRS leading to disrupted protein synthesis | Development of novel antibiotics |

| Adenosine Receptor Modulation | Selective binding to A receptors influencing inflammation and cancer | New therapeutic strategies for chronic diseases |

| CFTR Modulation | Potential role as a CFTR potentiator or corrector | Improved treatments for cystic fibrosis |

Comparación Con Compuestos Similares

2-Chloro-N-(2-chloro-6-fluoro-benzyl)-N-methyl-acetamide

- Key Difference: Replaces the amino group with a chloro substituent on the acetamide backbone.

- This substitution may enhance stability but limit hydrogen-bonding interactions critical for biological activity .

2-Amino-N-(2-bromo-4,6-difluorophenyl)acetamide

- Key Difference : Bromo and additional fluoro substituents on the benzyl ring.

- Impact : Increased molecular weight (265.04 g/mol) and halogen-mediated steric effects. The bromo group may enhance lipophilicity and alter binding affinity in target proteins .

Variations in the Acetamide Nitrogen Substituents

2-Amino-N-(2-chloro-6-fluorobenzyl)-N-ethylacetamide

- Key Difference : Ethyl group replaces the methyl group on the acetamide nitrogen.

- Impact: The ethyl group increases molecular weight (244.69 g/mol vs.

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-cyclopropyl-3-methyl-butyramide

- Key Difference : Cyclopropyl and methyl groups on a butyramide backbone.

- Impact : The cyclopropyl group introduces conformational rigidity, which may enhance target selectivity. The extended carbon chain (butyramide vs. acetamide) increases hydrophobicity, favoring interactions with hydrophobic binding pockets .

Functional Group Replacements

2-Cyano-N-[(methylamino)carbonyl]acetamide

- Key Difference: Cyano group replaces the amino substituent.

- This substitution is uncommon in pharmaceuticals due to metabolic instability .

Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

- Key Difference : Methoxymethyl and diethylphenyl substituents.

- Impact : The methoxymethyl group improves water solubility, while the diethylphenyl group enhances herbicidal activity by interacting with plant acetolactate synthase enzymes. This highlights the agrochemical utility of hydrophobic acetamide derivatives .

Physicochemical and Toxicological Comparisons

Application-Driven Comparisons

- Pharmaceutical Potential: Amino-substituted acetamides (e.g., 2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-methyl-acetamide) are prioritized for drug development due to their balance of solubility and membrane permeability. The amino group facilitates interactions with biological targets, such as kinases or GPCRs .

- Agrochemical Use : Chloro- and methoxy-substituted analogs (e.g., alachlor) are optimized for herbicidal activity, leveraging hydrophobic interactions and metabolic stability in plants .

- Safety Profile: Amino derivatives generally exhibit lower ecotoxicity compared to halogen-heavy analogs, aligning with greener chemistry trends .

Métodos De Preparación

Reaction Scheme and Reagents

The most straightforward method involves reacting 2-chloro-6-fluorobenzylamine with methylamine and acetylating agents. Key steps include:

Table 1: Optimization Parameters for Nucleophilic Substitution

| Step | Reagents | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Methylation | Methylamine, TEA | MeOH | 0–5°C | 78 |

| Acylation | Chloroacetyl chloride | DCM | –10°C | 85 |

| Amination | NH (aq.) | THF | 60°C | 92 |

Coupling Reactions with Carbamate Intermediates

Protective Group Strategy

A method adapted from benzyl carbamate (CBZ)-mediated synthesis involves:

Table 2: Coupling Method Performance Metrics

| Parameter | Value |

|---|---|

| Coupling Yield | 88% |

| Deprotection Yield | 95% |

| Overall Purity | >99% (HPLC) |

Reductive Amination and Acetylation

TosOH-Mediated Condensation

A hybrid approach merges reductive amination with acetylation:

Table 3: Reductive Amination Conditions

| Step | Reagents | Time (h) | Yield (%) |

|---|---|---|---|

| Imine Formation | TosOH, MeOH | 12 | 90 |

| Reduction | NaBH, THF | 2 | 88 |

| Acetylation | AcO, Pyridine | 6 | 85 |

Comparative Analysis of Methods

Yield and Scalability

Cost and Complexity

| Method | Cost (Relative) | Technical Complexity |

|---|---|---|

| Nucleophilic | Low | Moderate |

| Coupling | High | High |

| Reductive Amination | Moderate | Low |

Recent Advances in Synthesis

Flow Chemistry Applications

Continuous-flow systems have reduced reaction times from 12 hours to 30 minutes for the acylation step, achieving 94% yield under optimized pressure (2 bar) and temperature (50°C).

Enzymatic Catalysis

Lipase-mediated acetylation in ionic liquids ([BMIM][BF]) offers a solvent-free route with 89% yield and minimal byproducts.

Challenges and Mitigation Strategies

Selectivity Issues

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-methyl-acetamide, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via multi-step routes involving condensation, alkylation, and amidation reactions. For example, analogous acetamide derivatives are synthesized in 11 steps starting from substituted benzoate esters and intermediates like 2-chloro-N-methylacetamide. Key optimizations include controlling reaction temperature, using anhydrous conditions for moisture-sensitive steps, and employing catalysts (e.g., palladium for cross-coupling). Yields (2–5% in similar syntheses) can be improved via recrystallization or chromatography for intermediate purification .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

- Methodological Answer : Critical techniques include:

- Elemental analysis (CHN) to verify stoichiometry and purity.

- IR spectroscopy to confirm functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

- ¹H/¹³C NMR to resolve substituent environments (e.g., N-methyl protons at δ 2.8–3.2 ppm).

- UV-Vis spectroscopy to assess conjugation or charge-transfer transitions.

- Molar conductivity to determine electrolytic behavior (e.g., ionic vs. neutral complexes) .

Q. How can computational tools predict the compound’s physicochemical properties?

- Methodological Answer : Density Functional Theory (DFT) calculations using software like Gaussian or ORCA can model electronic properties (HOMO-LUMO gaps), dipole moments, and solvation energies. PubChem-derived SMILES/InChI strings enable molecular docking (e.g., AutoDock Vina) to predict binding affinities for target proteins .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular geometries?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) provides unambiguous bond lengths, angles, and torsion angles. For example, octahedral geometries for metal complexes are confirmed via coordination bond distances (e.g., Cr–N ≈ 2.0 Å) and ligand spatial arrangements. Discrepancies between spectroscopic and crystallographic data (e.g., NMR vs. SC-XRD) are resolved by prioritizing SC-XRD for stereochemical assignments .

Q. What in vitro assays are suitable for evaluating its pharmacological activity?

- Methodological Answer :

- Receptor binding assays : Radioligand competition experiments (e.g., μ-opioid receptor (MOR) binding using [³H]-DAMGO) with Ki values calculated via Cheng-Prusoff equation.

- Enzyme inhibition : Kinetic studies (IC₅₀ determination) for targets like HBV capsid proteins using fluorescence polarization or SPR .

Q. How can structural modifications enhance its bioactivity against specific targets (e.g., HBV)?

- Methodological Answer : Structure-activity relationship (SAR) studies guided by crystallographic or docking data (e.g., HBV capsid inhibitors). Modifications include:

- Introducing electron-withdrawing groups (e.g., -Cl, -F) on the benzyl ring to improve binding to hydrophobic pockets.

- Replacing N-methyl with bulkier substituents to modulate steric hindrance and metabolic stability .

Q. How to address discrepancies in molar conductivity data for charged complexes?

- Methodological Answer : Compare measured conductivity (e.g., [CrL(H₂O)₂Cl]Cl at ~120 S·cm²·mol⁻¹) with theoretical values for 1:1 electrolytes. Discrepancies arise from ion pairing or solvent effects; mitigate via low-concentration measurements or using non-coordinating solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.